molecular formula C16H14F2O2 B8473217 Bis(2-fluorobenzyl)acetic acid

Bis(2-fluorobenzyl)acetic acid

Cat. No.: B8473217
M. Wt: 276.28 g/mol
InChI Key: QCFKBNLQBIKUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-fluorobenzyl)acetic acid is a fluorinated organic compound featuring two 2-fluorobenzyl groups attached to an acetic acid backbone. The 2-fluorobenzyl substituents enhance lipophilicity and metabolic stability, making such compounds relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H14F2O2

Molecular Weight

276.28 g/mol

IUPAC Name

3-(2-fluorophenyl)-2-[(2-fluorophenyl)methyl]propanoic acid

InChI

InChI=1S/C16H14F2O2/c17-14-7-3-1-5-11(14)9-13(16(19)20)10-12-6-2-4-8-15(12)18/h1-8,13H,9-10H2,(H,19,20)

InChI Key

QCFKBNLQBIKUEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CC2=CC=CC=C2F)C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Bis(2-fluorobenzyl)acetic acid differs from related compounds in substitution patterns and functional groups. Key comparisons include:

2-(2-Fluorophenyl)acetic Acid
  • Structure : Single 2-fluorophenyl group attached to acetic acid.
  • Molecular Weight : 154.14 g/mol vs. ~300 g/mol (estimated for bis-substituted analog) .
  • Solubility: Soluble in polar solvents (e.g., methanol, DMSO) due to lower lipophilicity .
  • Applications : Intermediate in pharmaceutical synthesis, lacking the enhanced steric bulk of bis-substituted derivatives.
(Z)-2-(5-((1-(2-Fluorobenzyl)benzoimidazolyl)methylene)-4-oxo-thiazolidin-3-yl)acetic Acid
  • Structure: 2-Fluorobenzyl group conjugated to a thiazolidinone ring.
  • Synthesis : Yield 71–83% via rhodanine-acetic acid coupling, indicating efficient fluorobenzyl incorporation .
  • Thermal Stability : High melting point (>275°C), attributed to rigid heterocyclic backbone .
2-((2-Fluorobenzyl)oxy)acetic Acid
  • Structure : Ether-linked 2-fluorobenzyl group.
  • Polarity: Increased hydrogen-bonding capacity due to ether oxygen vs. non-polar benzyl groups in bis-substituted analogs .
  • Synthetic Accessibility : Priced at €482/g (1 g scale), reflecting moderate synthetic complexity .
[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic Acid
  • Structure : Amide-functionalized fluorobenzyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Feature(s)
2-(2-Fluorophenyl)acetic acid 154.14 Not reported Methanol, DMSO High polarity, simple structure
This compound* ~300 (estimated) >250 (inferred) Low aqueous solubility Enhanced lipophilicity
(Z)-2-(5-...thiazolidin-3-yl)acetic acid ~400 275–300 DMSO, DMF Heterocyclic rigidity
2-((2-Fluorobenzyl)oxy)acetic acid 198.18 Not reported Polar aprotic solvents Ether-linked fluorobenzyl

*Estimated based on structural analogs.

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